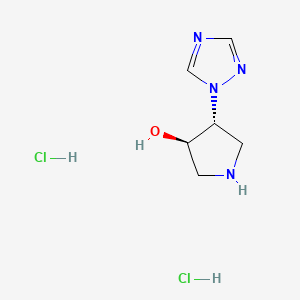![molecular formula C9H15NO3 B13487726 methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)
methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentanoic acid and contains a dimethylamino group, a methylene group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of a suitable precursor with dimethylamine and a methylene donor under controlled conditions. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as the methylene donor. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methylene and oxo groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: A similar compound with an additional methyl group, used as a green solvent in various applications.
Dimethylaminomethylidene derivatives: These compounds share the dimethylamino and methylene groups and are used in the synthesis of heterocyclic compounds and as intermediates in organic synthesis.
Uniqueness
Methyl 2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical transformations.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6- |
Clave InChI |
QSOGGNJSTUMNFI-SREVYHEPSA-N |
SMILES isomérico |
CCC(=O)/C(=C/N(C)C)/C(=O)OC |
SMILES canónico |
CCC(=O)C(=CN(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


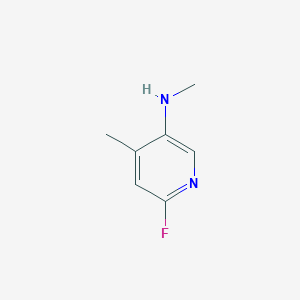
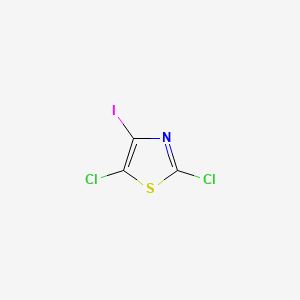

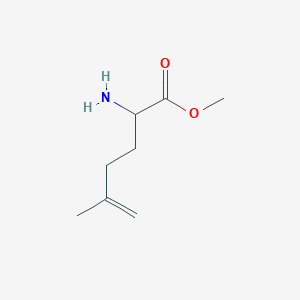

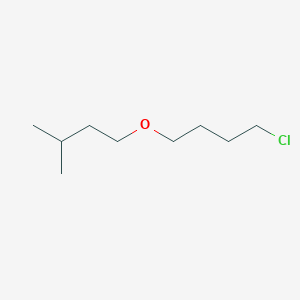
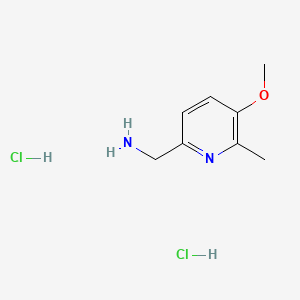
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)


![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

